6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4,4-difluoropiperidin-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3/c12-11(13)3-5-16(6-4-11)10-2-1-9(7-14)8-15-10/h1-2,8H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITNGFMPSXIBAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile typically involves the reaction of 4,4-difluoropiperidine with nicotinonitrile under specific conditions. One common method includes the use of trifluoroacetic acid in dichloromethane as a solvent. The reaction is stirred at room temperature for a few hours, followed by extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Research indicates that 6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile exhibits significant biological activity:
- Cancer Treatment : The compound has shown efficacy in inhibiting specific protein targets involved in cancer progression. Notably, it modulates the activity of the KIF18A protein, which plays a crucial role in cell cycle dynamics and proliferation in cancer cells.
- Protein Interactions : Interaction studies reveal that this compound forms stable complexes with target proteins through hydrophobic interactions and hydrogen bonding. Techniques such as NanoBRET assays have characterized its binding affinity towards proteins like BCL6, providing insights into its mechanism of action.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(Piperidin-1-yl)nicotinonitrile | Piperidine ring without fluorine | Less lipophilicity |
| 6-(Trifluoromethylpiperidin-1-yl)nicotinonitrile | Trifluoromethyl group | Increased electronegativity |
| 6-(Morpholin-1-yl)nicotinonitrile | Morpholine instead of piperidine | Different ring structure |
This table highlights how the difluorinated piperidine structure contributes to enhanced stability and biological activity compared to other nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Pharmacokinetic Advantages
The 4,4-difluoropiperidinyl group in the target compound reduces metabolic degradation compared to non-fluorinated analogs (e.g., 6-piperidin-1-ylnicotinaldehyde in ), as fluorination blocks cytochrome P450 oxidation sites .
Structural Insights from Crystallography
Compounds like 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile () exhibit non-planar conformations, with dihedral angles between pyridine and substituent rings influencing crystal packing and solubility . Such data are critical for optimizing the target compound’s formulation.
Market and Industrial Relevance
Nicotinonitrile derivatives are prominent in drug development (e.g., nifedipine analogs in ) and materials science. The trifluoromethyl derivative () is commercially available for research, highlighting demand for halogenated pyridines .
Biological Activity
6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.
Chemical Structure and Properties
The compound features a piperidine ring substituted with two fluorine atoms and a nitrile group attached to a nicotinic acid derivative. This unique structure enhances its lipophilicity and metabolic stability, making it an attractive candidate for further research in pharmacology.
Research indicates that this compound exhibits significant biological activity through the following mechanisms:
- Inhibition of KIF18A Protein : The compound has been shown to inhibit KIF18A, a motor protein involved in mitotic processes. This inhibition leads to disrupted cell cycle dynamics and reduced proliferation in cancer cells .
- Protein Degradation : Studies have demonstrated that this compound can induce the degradation of specific proteins, including BCL6, which is implicated in various neoplastic diseases. This property positions it as a potential therapeutic agent for targeting cancer progression .
Biological Activity and Efficacy
The efficacy of this compound has been evaluated through various assays:
- Cell Proliferation Assays : In vitro studies have shown that the compound significantly reduces cell viability in cancer cell lines sensitive to KIF18A inhibitors. For instance, half-maximal effective concentration (EC50) values were determined as low as 0.021 µM in sensitive cell lines .
- Western Blot Analysis : The compound's ability to modulate protein levels associated with apoptosis and cell cycle regulation was confirmed through Western blot analysis, indicating increased levels of cleaved PARP (cl-PARP) and decreased levels of cyclin E1 and MCL-1 following treatment .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(Piperidin-1-yl)nicotinonitrile | Piperidine ring without fluorine | Less lipophilicity |
| 6-(Trifluoromethylpiperidin-1-yl)nicotinonitrile | Trifluoromethyl group | Increased electronegativity |
| 6-(Morpholin-1-yl)nicotinonitrile | Morpholine instead of piperidine | Different ring structure |
The difluorinated piperidine structure enhances both stability and biological activity compared to other nitrogen-containing heterocycles.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in treating neoplastic diseases:
- KIF18A Inhibition in Cancer Models : In vivo studies demonstrated robust anti-cancer effects with tumor regression observed in human ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC) models after administration of KIF18A inhibitors, including derivatives like this compound .
- Mechanistic Insights : The compound's interaction with KIF18A was characterized using NanoBRET assays, revealing its binding affinity and specificity toward this target protein. Such insights are crucial for understanding how structural modifications can influence its biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(4,4-difluoropiperidin-1-yl)nicotinonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of nicotinonitrile derivatives typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, analogous compounds like 6-(piperazin-1-yl)nicotinonitrile were synthesized via SNAr using a piperazine derivative and a halogenated pyridine precursor under reflux in a polar aprotic solvent (e.g., DMF or DMSO) . For 4,4-difluoropiperidine substitution, pre-functionalization of the piperidine ring (e.g., fluorination via DAST or Deoxo-Fluor) is critical. Reaction temperature (80–120°C), stoichiometric ratios (1:1.2 for pyridine:piperidine), and base selection (K₂CO₃ or Et₃N) significantly affect yields (40–75%) and purity .
Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H NMR should show aromatic protons (δ 7.5–8.5 ppm for pyridine C-H) and piperidine signals (δ 2.5–3.5 ppm for N-CH₂, δ 1.5–2.0 ppm for CF₂-adjacent protons). ¹³C NMR will confirm nitrile (δ 115–120 ppm) and fluorinated carbons (δ 105–110 ppm, JCF ~250 Hz) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in C18H15N3OS analogs ) can resolve dihedral angles between the pyridine and piperidine rings (expected 20–30°) and fluorine positions. Crystallization in EtOAc/hexane at 4°C is recommended.
Q. What preliminary biological screening assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : In vitro assays include:
- Enzyme Inhibition : Kinase or protease inhibition using fluorescence-based assays (e.g., ADP-Glo™ for kinases) at 1–100 µM concentrations .
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How do electronic effects of the 4,4-difluoropiperidine group influence the compound’s reactivity and binding affinity in target proteins?
- Methodological Answer : The electron-withdrawing fluorine atoms increase the piperidine ring’s electronegativity, altering charge distribution in the pyridine core. Computational studies (DFT at B3LYP/6-31G* level) reveal decreased electron density at the pyridine N-atom, enhancing hydrogen-bonding potential with Asp/Glu residues in kinases. Comparative SAR studies with non-fluorinated analogs (e.g., 6-piperidinylnicotinonitrile) show ~2-fold higher IC₅₀ in kinase assays due to reduced electrophilicity .
Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer : Contradictions in ¹H NMR (e.g., split peaks for piperidine protons) often arise from:
- Conformational Flexibility : Dynamic NMR (variable-temperature ¹H NMR at 25–80°C) can identify rotamers in the piperidine ring .
- Impurity Profiling : LC-MS/MS with C18 columns (ACN/water + 0.1% formic acid) detects byproducts like defluorinated species or oxidation products .
- Crystallographic Validation : Single-crystal analysis (e.g., resolving disorder in thienyl groups in C18H15N3OS ) confirms structural integrity.
Q. How can computational modeling predict the compound’s ADMET properties and guide lead optimization?
- Methodological Answer :
- Pharmacokinetics : SwissADME predicts logP (~2.8) and solubility (LogS ~-4.2), indicating moderate bioavailability. Fluorine atoms improve metabolic stability by reducing CYP450-mediated oxidation .
- Toxicity : ProTox-II identifies potential hepatotoxicity (Probability: 65%); mitigate via substituent modification (e.g., replacing nitrile with amide).
- Docking Studies : AutoDock Vina with PDB targets (e.g., EGFR kinase) identifies key interactions: nitrile-Lys721, pyridine-Met793, and difluoropiperidine-Asp831 .
Q. What crystallographic challenges arise in resolving the compound’s solid-state structure, and how are they addressed?
- Methodological Answer : Common issues include:
- Disorder in Piperidine Ring : Partial occupancy of fluorine atoms (observed in C18H15N3OS ) is modeled using SHELXL with restrained refinement.
- Weak Intermolecular Interactions : C–H⋯π (thienyl/pyridine) and N–H⋯N hydrogen bonds stabilize packing. Data collection at 100 K with MoKα radiation (λ = 0.71073 Å) improves resolution (< 0.8 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
